molecular formula C13H11ClN2O2 B581248 Benzyl (4-chloropyridin-2-yl)carbamate CAS No. 1073372-14-1

Benzyl (4-chloropyridin-2-yl)carbamate

Cat. No.: B581248
CAS No.: 1073372-14-1
M. Wt: 262.693
InChI Key: JRUBDXQQRNCVIK-UHFFFAOYSA-N
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Description

Benzyl (4-chloropyridin-2-yl)carbamate is an organic compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.7 g/mol It is characterized by the presence of a benzyl group, a chloropyridine moiety, and a carbamate functional group

Mechanism of Action

Benzyl (4-chloropyridin-2-yl)carbamate, also known as BENZYL 4-CHLOROPYRIDIN-2-YLCARBAMATE, is a chemical compound with a molecular weight of 262.7 . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-chloropyridin-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-chloro-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzyl (4-chloropyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.

Major Products Formed:

    Nucleophilic substitution: Substituted pyridine derivatives.

    Hydrolysis: 4-chloro-2-aminopyridine and benzyl alcohol.

Scientific Research Applications

Benzyl (4-chloropyridin-2-yl)carbamate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

    Benzyl (4-bromopyridin-2-yl)carbamate: Similar structure but with a bromine atom instead of chlorine.

    Benzyl (4-fluoropyridin-2-yl)carbamate: Similar structure but with a fluorine atom instead of chlorine.

    Benzyl (4-methylpyridin-2-yl)carbamate: Similar structure but with a methyl group instead of chlorine.

Uniqueness: Benzyl (4-chloropyridin-2-yl)carbamate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability, making it distinct from its analogs .

Properties

IUPAC Name

benzyl N-(4-chloropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-11-6-7-15-12(8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUBDXQQRNCVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674633
Record name Benzyl (4-chloropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073372-14-1
Record name Benzyl (4-chloropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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